molecular formula C13H19N3O B3198890 1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one CAS No. 1016696-88-0

1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one

Cat. No. B3198890
CAS RN: 1016696-88-0
M. Wt: 233.31 g/mol
InChI Key: YNBSVMAJDLBHTO-UHFFFAOYSA-N
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Description

“1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one” is a chemical compound with the CAS Number: 1016696-88-0 . Its IUPAC name is 3-[(4-acetyl-1-piperazinyl)methyl]aniline . The compound has a molecular weight of 233.31 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H19N3O/c1-11(17)16-7-5-15(6-8-16)10-12-3-2-4-13(14)9-12/h2-4,9H,5-8,10,14H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . . The melting point of the compound is between 127-129 degrees Celsius .

Scientific Research Applications

  • Antitumor Activity :

    • A study by Hakobyan et al. (2020) explored the synthesis of tertiary amino alcohols of the piperazine series, which included compounds related to 1-{4-[(3-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one. These compounds showed potential in affecting tumor DNA methylation processes in vitro, suggesting a possible role in cancer treatment (Hakobyan et al., 2020).
  • Synthesis and Characterization of Novel Compounds :

    • Bhat et al. (2018) reported on the synthesis of enaminones and dihydropyrimidinone derivatives containing the piperazine/morpholine moiety, demonstrating the versatility of these compounds in chemical synthesis. This includes derivatives of this compound (Bhat et al., 2018).
  • Antifungal Activity :

    • Raj and Patel (2015) synthesized novel metal complexes of ligands related to this compound and evaluated their antifungal activity. These complexes showed enhanced activity compared to the ligand alone, indicating potential for antifungal applications (Raj & Patel, 2015).
  • Anticancer Activities Against Breast Cancer Cells :

    • Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives bearing the piperazine amide moiety, including compounds similar to this compound, for their potential anticancer activities against breast cancer cells. Some compounds showed promising antiproliferative effects (Yurttaş et al., 2014).
  • Analgesic and Anti-inflammatory Activities :

    • Palaska et al. (1993) synthesized derivatives of 1-(4-substituted piperazine-1-yl)ethanones and evaluated their analgesic and anti-inflammatory activities. These compounds demonstrated higher analgesic activity than aspirin and more effective anti-inflammatory action than indomethacin (Palaska et al., 1993).
  • Antimicrobial Activities :

    • Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, which showed moderate to significant antibacterial and antifungal activities in vitro. This suggests the potential of this compound derivatives in antimicrobial applications (Gan et al., 2010).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-[4-[(3-aminophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(17)16-7-5-15(6-8-16)10-12-3-2-4-13(14)9-12/h2-4,9H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBSVMAJDLBHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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